9-Butyl-9-phosphabicyclo[4.2.1]nonane
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Overview
Description
9-Butyl-9-phosphabicyclo[4.2.1]nonane is a chemical compound with the molecular formula C12H23P It belongs to the class of phosphabicyclo compounds, which are characterized by a bicyclic structure containing a phosphorus atom
Preparation Methods
The synthesis of 9-Butyl-9-phosphabicyclo[4.2.1]nonane involves several steps. One method includes the selective protonation of secondary phobanes, such as 9-phosphabicyclo[3.3.1]nonane and 9-phosphabicyclo[4.2.1]nonane, using aqueous hydrochloric acid . Another approach involves the selective oxidation of these compounds in an acidified mixture . The compound can also be prepared by nucleophilic and electrophilic routes, using reagents like s-PhobPH, s-PhobPLi, and s-PhobPCl .
Chemical Reactions Analysis
9-Butyl-9-phosphabicyclo[4.2.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include aqueous hydrochloric acid, sodium hydroxide, and borane-tetrahydrofuran complex . Major products formed from these reactions include different isomers of phosphabicyclo compounds, such as s-PhobPH and a-PhobPH .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used to study the donor properties of phosphabicyclo compounds and their interactions with metals . In biology and medicine, it can be used to investigate the effects of phosphorus-containing compounds on biological systems.
Mechanism of Action
The mechanism of action of 9-Butyl-9-phosphabicyclo[4.2.1]nonane involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially affecting their activity and function. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
9-Butyl-9-phosphabicyclo[4.2.1]nonane can be compared with other similar compounds, such as 9-phosphabicyclo[3.3.1]nonane and 9-phosphabicyclo[4.2.1]nonane . These compounds share similar structural features but differ in their donor properties and reactivity. The unique structure of this compound makes it particularly interesting for studying the effects of substituents on the properties of phosphabicyclo compounds .
Properties
CAS No. |
106872-06-4 |
---|---|
Molecular Formula |
C12H23P |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
9-butyl-9-phosphabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C12H23P/c1-2-3-10-13-11-6-4-5-7-12(13)9-8-11/h11-12H,2-10H2,1H3 |
InChI Key |
PEFHCFKDDLTRFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP1C2CCCCC1CC2 |
Origin of Product |
United States |
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